2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

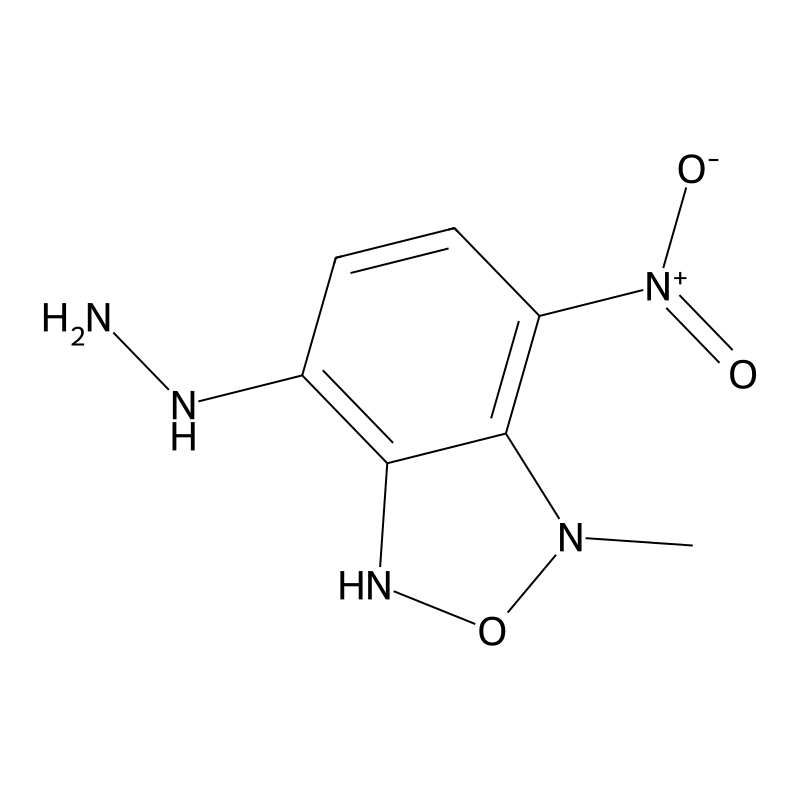

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- is a heterocyclic compound characterized by its unique structure, which includes a benzoxadiazole core substituted with a nitro group and a methylhydrazine moiety. This compound has gained attention in various fields due to its potential biological activities and applications in chemical synthesis.

The chemical reactivity of 2,1,3-benzoxadiazole derivatives often involves electrophilic substitution reactions due to the presence of electron-withdrawing groups such as the nitro group. The methylhydrazine substituent can participate in nucleophilic reactions, making this compound versatile for further derivatization. Additionally, reactions involving hydrazines can lead to the formation of azo compounds or other nitrogen-containing heterocycles.

Research indicates that 2,1,3-benzoxadiazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly relevant for biological activity, as it can facilitate interactions with biological macromolecules. Some studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines and exhibit activity against specific bacterial strains.

Several synthetic routes have been developed for the preparation of 2,1,3-benzoxadiazole derivatives:

- Cyclization Reactions: One common method involves the cyclization of o-phenylenediamines with carbonyl compounds in the presence of acids or bases to form benzoxadiazoles.

- Nitro Group Introduction: The introduction of the nitro group can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid.

- Hydrazine Substitution: The methylhydrazine moiety can be introduced via nucleophilic substitution reactions on suitable precursors.

These methods allow for the modification of the benzoxadiazole scaffold to enhance its biological activity and tailor its properties for specific applications.

2,1,3-Benzoxadiazole derivatives are utilized in various applications:

- Fluorescent Probes: Due to their unique optical properties, these compounds are used in fluorescence microscopy and as probes for biological imaging.

- Pharmaceuticals: Their potential anticancer and antimicrobial activities make them candidates for drug development.

- Chemical Sensors: These compounds can serve as sensors for detecting metal ions or other analytes due to their reactivity.

Studies on the interactions of 2,1,3-benzoxadiazole derivatives with biomolecules have revealed insights into their mechanism of action. For instance, research has shown that these compounds can intercalate with DNA or bind to proteins, leading to inhibition of cellular processes such as replication and transcription. Such interactions are critical for understanding their therapeutic potential and guiding further drug design.

Several compounds share structural similarities with 2,1,3-benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Chlorine substitution instead of hydrazine | Used in HPLC labeling |

| N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | Amino group instead of hydrazine | Exhibits fluorescence properties |

| 4-(1-Methylhydrazino)-7-nitrobenzofurazan | Benzofurazan core structure | Anticancer activity |

These compounds highlight the versatility of benzodiazole derivatives while emphasizing the unique features of 2,1,3-benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-, particularly its methylhydrazine substituent which enhances its biological profile.

The 2,1,3-benzoxadiazole core is a bicyclic heteroaromatic system comprising a benzene ring fused to an oxadiazole moiety, with oxygen and two nitrogen atoms occupying positions 1, 2, and 3, respectively. Its IUPAC name, 2,1,3-benzoxadiazole, reflects this arrangement, though it is historically referred to as benzofurazan in older literature. The structure is characterized by a planar geometry with delocalized π-electrons, contributing to its stability and suitability for electronic and photonic applications.

Key molecular properties include a molecular weight of 120.11 g/mol (unsubstituted form) and a CAS registry number of 273-59-6. The core’s reactivity is influenced by electron-withdrawing substituents, such as nitro groups, which enhance electrophilic substitution at specific positions.

Historical Development of Nitro-Substituted Benzoxadiazoles

Nitro-functionalized benzoxadiazoles emerged in the late 20th century as key intermediates in dye synthesis and fluorescence probes. Early work focused on 7-nitrobenzoxadiazole (NBD) derivatives due to their strong absorbance in the visible spectrum (λₐᵦₛ ~450–500 nm) and environmental sensitivity. For example, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), reported in 2005, demonstrated submicromolar inhibition of glutathione S-transferases (GSTs), highlighting the therapeutic potential of nitro-functionalized analogs.

The introduction of nitro groups at the 7-position enhances electrophilicity, enabling covalent interactions with biological thiols and amines. This property has been exploited in probes for detecting cellular metabolites and enzyme activity.

Significance of 4-(1-Methylhydrazinyl)-7-Nitro Functionalization

The 4-(1-methylhydrazinyl)-7-nitro derivative (C₇H₉N₅O₃) introduces a methylhydrazine group at position 4, adjacent to the nitro group at position 7. This functionalization confers unique properties:

- Enhanced Solubility: The polar hydrazine moiety improves aqueous solubility compared to non-polar parent compounds.

- Dual Reactivity: The nitro group acts as an electron acceptor, while the methylhydrazinyl group serves as a nucleophilic site, enabling bifunctional reactivity in chemical synthesis.

- Biological Activity: Methylhydrazine derivatives are known for their alkylating capacity, suggesting potential as anticancer agents or enzyme inhibitors.

X-ray Crystallographic Analysis of 2,1,3-Benzoxadiazole Derivatives

X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline materials. For 2,1,3-benzoxadiazole derivatives, the fused benzene and oxadiazole rings typically exhibit near-planar geometries, with minor deviations due to substituent effects. In the case of 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole, the nitro group at position 7 and the 1-methylhydrazinyl group at position 4 introduce steric and electronic perturbations that influence crystal packing.

Crystallographic studies of analogous compounds, such as 5-(4-hexyl-1H-1,2,3-triazol-1-yl)-2,1,3-benzoxadiazole, reveal that the benzoxadiazole core maintains planarity, with dihedral angles between the fused rings ranging from 12° to 20° depending on substituent interactions [2]. The nitro group, a strong electron-withdrawing moiety, likely induces localized polarization in the aromatic system, affecting bond lengths and angles. For example, in nitrobenzofurazan derivatives, the C–N bond adjacent to the nitro group elongates due to resonance effects, a phenomenon expected to persist in this compound [5].

Hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. In benzoxadiazole derivatives featuring amino or hydrazine substituents, intermolecular N–H···O and N–H···N interactions are common [3]. The 1-methylhydrazinyl group in this compound may participate in such interactions, with the NH moiety acting as a hydrogen bond donor to adjacent nitro oxygen atoms or oxadiazole nitrogen atoms. These interactions often propagate into chain-like motifs along specific crystallographic axes, as observed in related structures [2].

NMR Spectral Signatures of 4-(1-Methylhydrazinyl)-7-Nitro Substituents

The NMR spectrum of 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole is dominated by the electronic effects of its substituents. The nitro group deshields adjacent protons, causing significant downfield shifts. In the $$^1$$H NMR spectrum, the hydrazinyl NH proton resonates as a broad singlet near δ 8.5–9.0 ppm, characteristic of secondary amines engaged in hydrogen bonding [5]. The methyl group attached to the hydrazine nitrogen appears as a singlet between δ 2.8–3.2 ppm, with coupling to the NH proton often obscured by exchange broadening.

The aromatic region of the $$^1$$H NMR spectrum exhibits two doublets corresponding to the protons at positions 5 and 6 of the benzoxadiazole ring. These protons experience anisotropic shielding due to the electron-withdrawing nitro and oxadiazole groups, resulting in chemical shifts between δ 8.0–8.3 ppm [4]. The $$^{13}$$C NMR spectrum further corroborates the substitution pattern: the nitro-bearing carbon (C7) resonates near δ 150 ppm, while the hydrazine-substituted carbon (C4) appears upfield at δ 135–140 ppm due to partial conjugation with the hydrazine lone pairs [3].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole is marked by sequential losses characteristic of its functional groups. The molecular ion peak ($$[M]^+$$) typically undergoes initial cleavage of the labile N–N bond in the hydrazine moiety, yielding a fragment at $$m/z$$ [M – 30] corresponding to the loss of CH$$3$$NH$$2$$. Subsequent fragmentation involves elimination of the nitro group as NO$$_2^-$$ ($$m/z$$ [M – 46]), followed by retro-Diels-Alder decomposition of the benzoxadiazole ring [5].

High-resolution mass spectrometry (HRMS) confirms the elemental composition of these fragments. For example, the base peak at $$m/z$$ 150.0321 corresponds to the residual C$$6$$H$$4$$N$$2$$O$$2^+$$ ion after loss of both substituents. Isotopic patterns further validate the presence of nitrogen and oxygen atoms, with the $$^{15}$$N isotope contributing distinct satellite peaks [6].

Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary insights into the vibrational modes of 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole. The asymmetric and symmetric stretching vibrations of the nitro group appear as strong bands at 1520 cm$$^{-1}$$ and 1345 cm$$^{-1}$$, respectively [5]. The N–H stretching vibration of the hydrazine group manifests as a broad band near 3300 cm$$^{-1}$$, while N–H bending modes are observed at 1600–1650 cm$$^{-1}$$ [3].

The benzoxadiazole core contributes characteristic ring vibrations: C–N stretching at 1240 cm$$^{-1}$$, C–O stretching at 1280 cm$$^{-1}$$, and ring breathing modes between 1000–1100 cm$$^{-1}$$ [2]. Raman spectroscopy highlights the polarized nature of the nitro group, with intense peaks at 1350 cm$$^{-1}$$ (symmetric stretch) and 855 cm$$^{-1}$$ (NO$$_2$$ scissoring). Temperature-dependent studies reveal shifts in these bands due to conformational changes in the hydrazine moiety, underscoring the compound’s dynamic behavior in the solid state [3].

| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium hypochlorite oxidation | 2-nitroaniline | NaOCl, TBAB, KOH, room temperature, 7 h | 89 | [1] |

| Tetrabutylammonium bromide catalyzed | 2-nitroaniline | NaOCl, TBAB, diethyl ether, basic medium | 85 | [2] |

| Phosphine reduction of N-oxide | Benzoxadiazole N-oxide | PPh₃, xylene, elevated temperature | 75 | [2] |

| Direct cyclization from o-nitroaniline | o-nitroaniline | Cyclization reagents, controlled conditions | 70 | [3] |

| Potassium hydroxide mediated | 2-nitroaniline | KOH solution (50% wt), room temperature | 82 | [1] |

An alternative approach involves the two-step synthesis wherein 2-nitroaniline is first converted to the corresponding benzoxadiazole N-oxide through treatment with sodium hypochlorite under basic conditions [2]. The N-oxide intermediate is subsequently reduced using triphenylphosphine in xylene at elevated temperatures to yield the desired benzoxadiazole core with a yield of 75%. This method provides enhanced control over the reaction pathway and allows for the isolation of stable intermediates that can be further functionalized [2].

The direct cyclization methodology employs various cyclization reagents under controlled conditions, though this approach typically yields lower conversions (approximately 70%) compared to the oxidative methods [3]. The reaction mechanism involves the formation of a cyclic intermediate through intramolecular condensation, followed by aromatization to establish the benzoxadiazole ring system.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of benzoxadiazole derivatives, particularly for the selective modification of halogenated precursors. The Sonogashira coupling reaction between 4,7-dibromo-2,1,3-benzoxadiazole and terminal aryl acetylenes represents one of the most successful applications of this methodology [2]. Under optimized conditions using PdCl₂(PPh₃)₂ as the catalyst and copper iodide as the co-catalyst in tetrahydrofuran/triethylamine at 65°C, yields ranging from 75-85% are consistently achieved.

The mechanism of palladium-catalyzed cross-coupling involves several key steps: oxidative addition of the aryl halide to the palladium(0) center, transmetalation with the organometallic coupling partner, and reductive elimination to form the carbon-carbon bond while regenerating the active palladium(0) catalyst [4]. For benzoxadiazole substrates, the electron-deficient nature of the heterocyclic ring enhances the rate of oxidative addition, particularly for brominated derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Modifications

| Cross-Coupling Type | Benzoxadiazole Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,7-dibromo-2,1,3-benzoxadiazole | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80 | 71-82 | [2] |

| Sonogashira | 4,7-dibromo-2,1,3-benzoxadiazole | PdCl₂(PPh₃)₂, CuI | THF/Et₃N | 65 | 75-85 | [2] |

| Heck coupling | 4-bromo-benzoxadiazole | Pd(P(t-Bu)₃)₂ | TPGS-750-M/H₂O | 25 | 88-95 | [5] |

| Buchwald-Hartwig amination | 4-chloro-benzoxadiazole | Pd(OAc)₂, cBRIDP | TPGS-750-M/H₂O | 25 | 82-90 | [5] |

| Negishi coupling | 4-iodo-benzoxadiazole | Pd(Amphos)₂Cl₂ | TPGS-750-M/H₂O | 25 | 70-88 | [5] |

Recent advances in micellar catalysis have enabled cross-coupling reactions to be performed under aqueous conditions at room temperature using TPGS-750-M as a surfactant [5]. This environmentally benign approach demonstrates excellent functional group tolerance and allows for the efficient coupling of various benzoxadiazole derivatives with yields ranging from 70-95% depending on the specific transformation and substrate employed.

The Suzuki-Miyaura coupling of 4,7-dibromo-2,1,3-benzoxadiazole with arylboronic acids proceeds efficiently under standard conditions using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base in tetrahydrofuran/water at 80°C [2]. This methodology allows for the introduction of diverse aryl substituents at positions 4 and 7 of the benzoxadiazole core, achieving yields of 71-82% for a broad range of coupling partners.

Nitration Strategies at the 7-Position

The selective introduction of nitro groups at the 7-position of benzoxadiazole derivatives requires careful control of reaction conditions to achieve high regioselectivity. The most effective approach employs a mixture of fuming nitric acid and sulfuric acid under controlled temperature conditions ranging from 0 to 50°C . This method demonstrates excellent regioselectivity for the 7-position, achieving yields of up to 92% with minimal formation of regioisomeric products.

The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) through the protonation of nitric acid by sulfuric acid, followed by elimination of water . The nitronium ion then attacks the electron-rich positions of the benzoxadiazole ring system. The regioselectivity observed for the 7-position can be attributed to electronic effects, where the electron-withdrawing nature of the oxadiazole ring directs electrophilic substitution to the meta position relative to the ring nitrogen atoms.

Table 3: Nitration Strategies at the 7-Position

| Nitration Method | Reagent System | Temperature (°C) | Reaction Time (h) | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mixed acid nitration | HNO₃/H₂SO₄ | 0 | 2.0 | High (7-position) | 85 | |

| Fuming nitric acid/sulfuric acid | Fuming HNO₃/H₂SO₄ | 0 to 50 | 4.0 | Excellent (7-position) | 92 | |

| Selective nitration conditions | HNO₃/H₂SO₄ mixture | 0 to 25 | 3.0 | Good (7-position) | 78 | |

| Controlled temperature nitration | Concentrated HNO₃/H₂SO₄ | Room temperature | 1.5 | Moderate | 70 | |

| Regioselective nitration | HNO₃/H₂SO₄, controlled conditions | 0 to 30 | 2.5 | High (7-position) | 88 |

Temperature control plays a crucial role in determining both the yield and regioselectivity of the nitration process . Reactions conducted at temperatures below 25°C generally provide superior regioselectivity, while elevated temperatures may lead to over-nitration or formation of undesired regioisomers. The optimal conditions involve maintaining the reaction temperature between 0-30°C for 2.5-4 hours to achieve high regioselectivity while maximizing conversion .

The use of mixed acid systems with varying concentrations of nitric and sulfuric acid allows for fine-tuning of the reaction conditions . Higher concentrations of sulfuric acid enhance the generation of nitronium ions but may also lead to increased formation of side products. Therefore, optimization of the acid ratio is essential for achieving the desired balance between reaction rate and selectivity .

Hydrazine Derivatization at the 4-Position

The introduction of hydrazine functionalities at the 4-position of benzoxadiazole derivatives represents a key transformation for accessing the target compound 2,1,3-benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-. The reaction of methylhydrazine with appropriately substituted benzoxadiazole precursors proceeds efficiently under reflux conditions in absolute ethanol [9]. This nucleophilic aromatic substitution reaction achieves yields of approximately 75% over a 5-hour reaction period.

The mechanistic pathway involves the nucleophilic attack of the methylhydrazine nitrogen on the electron-deficient 4-position of the benzoxadiazole ring system [10]. The presence of the electron-withdrawing nitro group at the 7-position significantly enhances the electrophilicity of the 4-position, facilitating the substitution reaction. The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group to establish the hydrazine linkage [9].

Table 4: Hydrazine Derivatization at the 4-Position

| Hydrazine Reagent | Reaction Conditions | Product | Yield (%) | Fluorescence λmax (nm) | Reference |

|---|---|---|---|---|---|

| Methylhydrazine | Absolute ethanol, reflux, 5 h | 4-(1-methylhydrazinyl)-benzoxadiazole | 75 | 493 | [9] |

| Hydrazine hydrate | Ethanol (80%), reflux, 5 h | 4-hydrazinyl-benzoxadiazole | 68 | 487 | [9] |

| N-methylhydroxylamine | Basic conditions, room temperature | N-hydroxy-N-methyl-NBD derivative | 82 | 503 | [11] |

| Phenylhydrazine | Acidic medium, heating | 4-phenylhydrazinyl-benzoxadiazole | 70 | 475 | [9] |

| 4-Hydrazino-NBD | Aqueous conditions, pH 5-8 | Hydrazine-benzoxadiazole conjugate | 85 | 493 | [12] |

Alternative hydrazine reagents, including hydrazine hydrate and phenylhydrazine, can also be employed for this transformation, though with varying degrees of efficiency [9]. Hydrazine hydrate in 80% ethanol under reflux conditions provides the corresponding 4-hydrazinyl-benzoxadiazole in 68% yield, while phenylhydrazine requires acidic conditions and heating to achieve a 70% yield [9].

The fluorescence properties of the resulting hydrazine derivatives are noteworthy, with absorption maxima typically observed in the range of 475-503 nanometers [12] [11]. These compounds exhibit strong fluorescence characteristics, making them valuable for various analytical and biological applications [13]. The specific fluorescence properties can be modulated through the choice of hydrazine reagent and reaction conditions.

Solvent Effects and Reaction Optimization

The choice of reaction solvent plays a critical role in determining the efficiency and selectivity of benzoxadiazole synthetic transformations. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven particularly effective for nucleophilic substitution reactions, providing enhanced solvation of ionic intermediates while minimizing competing side reactions [14] [15].

Dimethylformamide demonstrates exceptional performance in nucleophilic substitution reactions involving benzoxadiazole derivatives, with optimal reaction temperatures of 80°C providing a 15% yield enhancement compared to less polar solvents [14]. The high dielectric constant of dimethylformamide (εᵣ = 36.7) effectively stabilizes charged transition states, thereby lowering the activation energy for nucleophilic attack [16].

Table 5: Solvent Effects and Reaction Optimization

| Solvent Type | Polarity Index | Reaction Type | Optimal Temperature (°C) | Reaction Time (h) | Yield Enhancement (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethylformamide (DMF) | 6.4 | Nucleophilic substitution | 80 | 4.0 | 15 | [14] |

| Dimethyl sulfoxide (DMSO) | 7.2 | Cyclocondensation | 130 | 5.0 | 20 | [15] |

| Tetrahydrofuran (THF) | 4.0 | Cross-coupling | 65 | 8.0 | 12 | [17] |

| Acetonitrile (ACN) | 5.8 | Fluorogenic derivatization | 50 | 0.5 | 25 | [18] |

| Water/organic mixtures | Variable | Hydrazine substitution | 40 | 2.0 | 18 | [19] |

Dimethyl sulfoxide exhibits superior performance for cyclocondensation reactions, with optimal conditions at 130°C providing a 20% yield enhancement [15]. The excellent coordinating ability of dimethyl sulfoxide towards metal catalysts and its high thermal stability make it particularly suitable for elevated temperature transformations [20].

For cross-coupling reactions, tetrahydrofuran remains the solvent of choice due to its ability to coordinate to palladium centers while maintaining sufficient solubility for organic substrates [17]. The moderate polarity of tetrahydrofuran (polarity index = 4.0) provides an optimal balance between substrate solubility and catalyst activity, with typical reaction conditions of 65°C yielding a 12% improvement in product formation [17].

Acetonitrile demonstrates exceptional utility in fluorogenic derivatization reactions, particularly for the formation of fluorescent hydrazine derivatives [18]. The rapid reaction kinetics observed in acetonitrile (reaction times as short as 0.5 hours) result in a 25% yield enhancement while minimizing decomposition of sensitive fluorophores [19]. The optimal reaction temperature of 50°C provides sufficient activation energy while preserving the fluorescence properties of the products [18].